molecular formula C8H10N6 B192910 N6-Cyclopropyl-9H-purine-2,6-diamine CAS No. 120503-69-7

N6-Cyclopropyl-9H-purine-2,6-diamine

Cat. No. B192910
M. Wt: 190.21 g/mol
InChI Key: IYWUSKBMXQERLH-UHFFFAOYSA-N
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Description

“N6-Cyclopropyl-9H-purine-2,6-diamine” is a chemical compound with the molecular formula C8H10N6 . It is also known by other names such as “2-Amino-6-cyclopropylaminopurine” and “2-amino-6-cyclopropylamino-9h-purine” among others . The compound has a molecular weight of 190.21 g/mol .


Molecular Structure Analysis

The IUPAC name for this compound is "6-N-cyclopropyl-7H-purine-2,6-diamine" . The InChI code is "1S/C8H10N6/c9-8-13-6-5(10-3-11-6)7(14-8)12-4-1-2-4/h3-4H,1-2H2,(H4,9,10,11,12,13,14)" . The compound’s structure includes a cyclopropyl group attached to a purine ring, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring .


Physical And Chemical Properties Analysis

The compound has several computed properties. It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 5 . The compound also has a Rotatable Bond Count of 2 . The Exact Mass and Monoisotopic Mass of the compound is 190.09669434 g/mol . The Topological Polar Surface Area is 92.5 Ų . The compound has a Heavy Atom Count of 14 .

Scientific Research Applications

Enzymatic Activation in Biochemical Pharmacology

N6-Cyclopropyl-9H-purine-2,6-diamine is involved in enzymatic processes that activate related compounds into biologically active forms. For instance, it aids in the conversion of N6-cyclopropyl-PMEDAP to PMEG, a process facilitated by an enzyme purified from rat liver. This enzyme acts as a 6-(N-substituted amino)purine 5'-nucleotide aminohydrolase, displaying a reaction mechanism similar to AMP deaminase (Schinkmanová, Votruba, & Holý, 2006).

Role in Kinase Inhibition

N6-Cyclopropyl-9H-purine-2,6-diamine derivatives have been identified as potential kinase inhibitors. These compounds exhibit inhibitory activities against cyclin-dependent kinases (CDKs), crucial in cell cycle regulation and cancer progression. For example, structural optimization of these derivatives led to compounds with significant in vitro antitumor potency against non-small-cell lung cancer cell lines harboring EGFR-activating and drug-resistance mutations (Yang et al., 2012).

Antiviral and Anticancer Applications

N6-Cyclopropyl-9H-purine-2,6-diamine and its derivatives show promise as antiviral and anticancer agents. For instance, some derivatives demonstrated remarkable HIV inhibitory potencies in cellular assays and significant potency against influenza A/H1N1 infections (Kang et al., 2015). Additionally, synthesis and evaluation of these derivatives in breast and colorectal cancer cells indicate their potential in causing cell cycle arrest and polyploidy, especially in cells with down-regulated or deleted p53 (Bosco et al., 2018).

Chemical Synthesis and Structural Studies

N6-Cyclopropyl-9H-purine-2,6-diamine also plays a role in chemical synthesis and structural studies. Its derivatives are synthesized for various applications, including studying the structural characteristics of these compounds and their interactions, as shown in studies involving cobalt(III) complexes (Yamanari et al., 1996).

Molecular Recognition and Sensing

This compound is also instrumental in molecular recognition and sensing. A recent study demonstrated the quantitative recognition of all purines, including N6-methyladenine, using host-guest interactions in a manganese metal-organic framework (Mn-MOF), indicating its potential in genetic engineering and molecular biology research (Gao et al., 2021).

properties

IUPAC Name

6-N-cyclopropyl-7H-purine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N6/c9-8-13-6-5(10-3-11-6)7(14-8)12-4-1-2-4/h3-4H,1-2H2,(H4,9,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYWUSKBMXQERLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC(=NC3=C2NC=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80431151
Record name 2-Amino-6-cyclopropylaminopurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N6-Cyclopropyl-9H-purine-2,6-diamine

CAS RN

120503-69-7
Record name 2-Amino-6-cyclopropylaminopurine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120503697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-6-cyclopropylaminopurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-AMINO-6-CYCLOPROPYLAMINOPURINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5E53WSA7U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
H Yu Lin, L Xiang, L Ming - Journal of the Mexican Chemical Society, 2010 - scielo.org.mx
A series of 6-substituted purines were synthesized from commercially available 2-amino-6-chloropurine with appropriate reagents, and nine new compounds 7, 8, and 11-17 have been …
Number of citations: 21 www.scielo.org.mx
S Dinesh, G Shikha, G Bhavana, S Nidhi, S Dileep - researchgate.net
The purine analogues are a new class of nonclassical antimicrobial agents that bind with riboswitches. Purine (adenine) analogues are having antimicrobial, antifungal, antitumour, …
Number of citations: 2 www.researchgate.net
S Vrbovská, A Holý, R Pohl… - Collection of …, 2006 - cccc.uochb.cas.cz
We report here a general method for the synthesis of new symmetrical bis-phosphonates of acyclic nucleosides. 1,3-Bis[(diisopropoxyphosphoryl)methoxy] derivatives of purine and …
Number of citations: 14 cccc.uochb.cas.cz
JS Tuteja, A Singh, T Narsinghani - Journal of the Scientific …, 2023 - journals.lww.com
In the pharmaceutical industry, forced degradation tests are used to assess the stability of drug samples. Examining degradation products under stress is beneficial for determining …
Number of citations: 2 journals.lww.com
MM Matyjasik - 2019 - search.proquest.com
RNA is emerging as an important and versatile tool for many diverse biological applications. Three important applications stand out as areas where RNA can offer distinct functional …
Number of citations: 2 search.proquest.com
P Vukkum, GR Deshpande, JM Babu… - Scientia …, 2012 - mdpi.com
A novel, stability-indicating UHPLC method was developed for the quantitative determination of Abacavir sulfate, its related substances, and forced degra-dation impurities in bulk drugs. …
Number of citations: 18 www.mdpi.com
GV Satyanarayana, MT Chary… - Der Pharma …, 2015 - researchgate.net
A general and efficient synthesis of carbocyclic and hexenopyranosyl nucleosides has been developed. Abacavir and its derivatives as well as hexenopyranosyl nucleoside analogues …
Number of citations: 1 www.researchgate.net

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